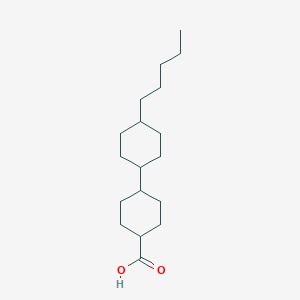

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

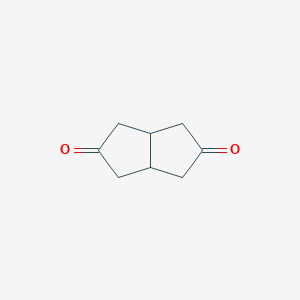

Synthesis Analysis

The synthesis of cyclohexane derivatives is a common theme in the provided papers. For instance, paper details the synthesis of all four stereoisomers of a bicyclohexane carboxylic acid derivative, highlighting the ability to obtain pure cis or trans acids and the use of optical resolution techniques. Similarly, paper describes the synthesis of new organotin carboxylates using trans(cis)-1,4-cyclohexanedicarboxylic acid, indicating the versatility of cyclohexane carboxylic acids in forming complex structures such as mononuclears and polymers.

Molecular Structure Analysis

The molecular conformations of cyclohexane derivatives are explored in paper , where NMR and molecular orbital methods are used to determine the most stable conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution. This paper provides insights into the preferred staggered forms of these isomers, which could be analogous to the conformations of "trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid."

Chemical Reactions Analysis

Chemical reactions involving cyclohexane derivatives are discussed in several papers. Paper examines the microbiological hydroxylation of a cyclohexylindan carboxylic acid, leading to the formation of various metabolites. Paper investigates the bromination and epoxydation of cyclohexene carboxylic acid derivatives, providing information on the stereochemical outcomes of these reactions. These studies can shed light on the potential reactivity of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are not directly addressed in the provided papers. However, the synthesis and structural analyses imply certain properties such as solubility, stability, and reactivity, which are inherent to the cyclohexane ring and its substituents. For example, paper discusses the antiplasmin activity of certain cyclohexanecarboxylic acid derivatives, suggesting potential biological properties of these compounds.

Wissenschaftliche Forschungsanwendungen

High-Pressure Phase Studies

Research by Rübesamen and Schneider (1993) on liquid crystalline cyclohexane derivatives, including compounds similar to trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, reveals the impact of high pressure on their mesomorphic phases. They observed pressure-induced phases and changes in polymorphism under high pressure, providing insights into the structural adaptability of these compounds under varied environmental conditions (Rübesamen & Schneider, 1993).

Magnetic Liquid Crystals

Zheng and An (2006) synthesized Schiff base magnetic liquid crystals incorporating trans-bicyclohexyl cores, showcasing the incorporation of magnetic properties into liquid crystalline structures. This research paves the way for developing materials that combine the responsive nature of liquid crystals with magnetic properties, useful for advanced display technologies and sensors (Zheng & An, 2006).

Synthesis and Mesophase Properties

Min (2007) explored the synthesis of liquid crystal compounds from carboxylic acids with cyclohexyl substitutions, leading to materials exhibiting nematic schlieren and streak textures. Such research highlights the versatility of cyclohexyl-based compounds in forming liquid crystals with distinct and useful mesophases (Min, 2007).

Eigenschaften

IUPAC Name |

4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPANQODGRNWRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967609, DTXSID401186261 |

Source

|

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5309-12-6, 65355-33-1 |

Source

|

| Record name | 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[2,3-c]pyridine](/img/structure/B153571.png)